molecular formula C17H16BrN3 B12247134 1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile

1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12247134
M. Wt: 342.2 g/mol
InChI Key: KTKHIPYBAQZJMH-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a bromopyridine moiety attached to a phenylpiperidine structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with piperidine and phenyl groups under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
  • 5-Bromopyridin-2-ol

Uniqueness

1-(5-Bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C17H16BrN3

Molecular Weight

342.2 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H16BrN3/c18-15-6-7-16(20-12-15)21-10-8-17(13-19,9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2

InChI Key

KTKHIPYBAQZJMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=C(C=C3)Br

Origin of Product

United States

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